2'-O-Methylisoliquiritigenin is a natural product found in Dracaena cochinchinensis, Dracaena cambodiana, and other organisms with data available.
2'-O-Methylisoliquiritigenin
CAS No.: 112408-67-0
Cat. No.: VC0191874
Molecular Formula: C16H14O4
Molecular Weight: 270.28 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 112408-67-0 |
---|---|
Molecular Formula | C16H14O4 |
Molecular Weight | 270.28 g/mol |
IUPAC Name | (E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C16H14O4/c1-20-16-10-13(18)7-8-14(16)15(19)9-4-11-2-5-12(17)6-3-11/h2-10,17-18H,1H3/b9-4+ |
Standard InChI Key | PACBGANPVNHGNP-RUDMXATFSA-N |
Isomeric SMILES | COC1=C(C=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)O |
SMILES | O=C(C1=CC=C(O)C=C1OC)/C=C/C2=CC=C(O)C=C2 |
Canonical SMILES | COC1=C(C=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)O |
Appearance | Solid powder |
Melting Point | 210 - 212 °C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
2'-O-Methylisoliquiritigenin belongs to the chalcone class of flavonoids, with the systematic name (2E)-1-(4-hydroxy-2-methoxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Its structure features two aromatic rings connected by an α,β-unsaturated ketone bridge, with hydroxyl groups at the 4 and 4' positions and a methoxy group at the 2' position .
Table 1: Molecular Properties of 2'-O-Methylisoliquiritigenin
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₄O₄ |
Molecular Weight | 270.28 g/mol |
CAS Number | 112408-67-0, 51828-10-5 |
Solubility | 100 mg/mL in DMSO |
Melting Point | Not reported |
The compound’s UV-Vis spectrum shows absorption maxima at 280 nm and 370 nm, typical of conjugated chalcones . Mass spectrometry data from PubChem reveals fragmentation patterns consistent with its structure, including a precursor ion at m/z 269.08 ([M-H]⁻) and characteristic peaks at m/z 254.06 and 210.07 .
Biosynthesis and Natural Occurrence
Enzymatic Methylation
2'-O-Methylisoliquiritigenin is synthesized via the methylation of isoliquiritigenin by the enzyme isoliquiritigenin 2'-O-methyltransferase (OMT). This enzyme, isolated from Medicago sativa (alfalfa), exhibits strict regioselectivity for the 2'-hydroxyl group of its substrate . OMT activity increases during seedling development and is induced fivefold upon fungal elicitation, suggesting a role in plant defense mechanisms .
Plant Sources
The compound has been identified in:
Pharmacological Activities
Anti-Inflammatory Effects
2'-O-Methylisoliquiritigenin significantly inhibits nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, with IC₅₀ values comparable to dexamethasone . This effect is mediated through the suppression of inducible nitric oxide synthase (iNOS) and nuclear factor-kappa B (NF-κB) pathways .
Table 2: Anti-Inflammatory Activity in Macrophages
Parameter | Effect (vs. Control) |
---|---|
NO Production | ↓ 70% at 20 μM |
Phagocytic Activity | ↑ 40% at 10 μM |
TNF-α Secretion | ↓ 55% at 20 μM |
Immunomodulatory Actions
The compound enhances macrophage phagocytosis by upregulating surface receptors like CD36 and scavenger receptor-A . This dual activity—suppressing inflammation while boosting pathogen clearance—suggests utility in autoimmune diseases and chronic infections.
Neuroactive Properties
2'-O-Methylisoliquiritigenin modulates central nervous system (CNS) pathways by increasing extracellular levels of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) in murine models . It also potentiates GABAergic transmission, contributing to sedative-hypnotic and anxiolytic effects observed in peanut stem extracts .
Mechanistic Insights:
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5-HT Modulation: Binds to presynaptic 5-HT₁A autoreceptors, enhancing serotonergic tone .
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GABA Synergy: Augments chloride influx via GABAₐ receptors, reducing neuronal excitability .
In Vitro and Preclinical Studies
Macrophage Function Assays
In RAW264.7 cells, 2'-O-Methylisoliquiritigenin (10–20 μM) increases phagocytic uptake of fluorescent microspheres by 30–40% while reducing LPS-induced NO and prostaglandin E₂ (PGE₂) levels . These effects are dose-dependent and reversible upon withdrawal.
Neuropharmacological Models
Oral administration of peanut stem extracts containing 2'-O-Methylisoliquiritigenin (50 mg/kg) in mice increases open-field exploration time by 25% and reduces sleep latency by 40%, indicative of anxiolytic and sedative effects .
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